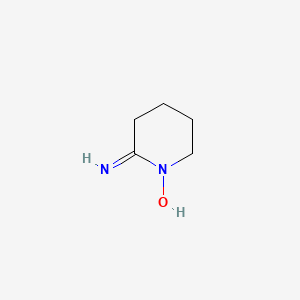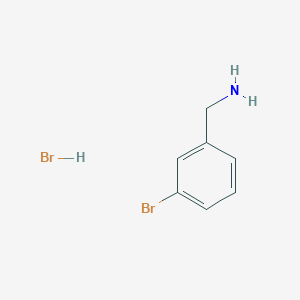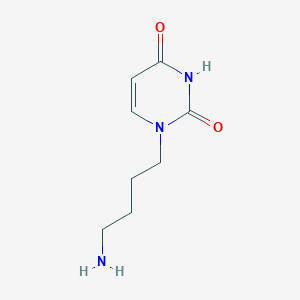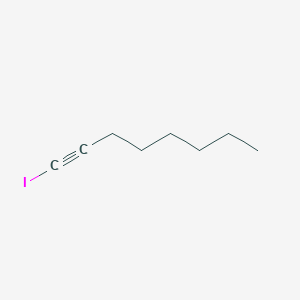
5-Benzoxazolol, 2-(4-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-phenyl)-benzooxazol-5-ol is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-phenyl)-benzooxazol-5-ol typically involves the condensation of 4-hydroxyaniline with salicylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-(4-Hydroxy-phenyl)-benzooxazol-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-phenyl)-benzooxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield a dihydrobenzoxazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can facilitate electrophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-(4-Hydroxy-phenyl)-benzooxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-phenyl)-benzooxazol-5-ol involves its interaction with specific molecular targets. For instance, it can bind to estrogen receptors, modulating their activity and influencing various biological pathways. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Another compound with hydroxyl groups on a benzene ring, used primarily in the production of plastics.
4-Hydroxyphenylacetic acid: A compound with similar functional groups, used in various chemical and biological applications.
Uniqueness
2-(4-Hydroxy-phenyl)-benzooxazol-5-ol is unique due to its benzoxazole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or unique material properties are required .
Properties
CAS No. |
142629-43-4 |
|---|---|
Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C13H9NO3/c15-9-3-1-8(2-4-9)13-14-11-7-10(16)5-6-12(11)17-13/h1-7,15-16H |
InChI Key |
DPAMLAKLEWYMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


propanedinitrile](/img/structure/B8640897.png)
![3-(2-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8640902.png)

![(3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-yl)-carbamic acid tert-butyl ester](/img/structure/B8640916.png)





![2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B8640982.png)


